4-Fluoropiperidine-1-sulfonamide
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Overview
Description
4-Fluoropiperidine-1-sulfonamide is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. . The sulfonamide group further contributes to its biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine-1-sulfonamide typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives followed by sulfonamide formation. The fluorination step can be achieved using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . The sulfonamide formation involves the reaction of the fluorinated piperidine with sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Fluoropiperidine-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoropiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication. Additionally, the fluorine atom’s electronic effects can modulate the compound’s interaction with biological targets, enhancing its efficacy .
Comparison with Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar conformational properties.
4-Fluoropyridine: A fluorinated pyridine with distinct electronic properties.
Sulfonimidates: Organosulfur compounds with similar reactivity and applications.
Uniqueness: 4-Fluoropiperidine-1-sulfonamide stands out due to its combined fluorine and sulfonamide functionalities, which confer unique pharmacokinetic and biological properties. This dual functionality makes it a versatile compound in drug discovery and other scientific research areas .
Properties
Molecular Formula |
C5H11FN2O2S |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-fluoropiperidine-1-sulfonamide |
InChI |
InChI=1S/C5H11FN2O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2,(H2,7,9,10) |
InChI Key |
QUADDRBANYBCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)S(=O)(=O)N |
Origin of Product |
United States |
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